molecular formula C15H11FN2O2S B2537698 N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 907974-32-7

N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide

Cat. No. B2537698
CAS RN: 907974-32-7
M. Wt: 302.32
InChI Key: MZJQDZAALKXDGC-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an important heterocycle in the world of chemistry, with various pharmaceutical applications . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .


Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is C24H21FN4O3S2 . The compound has a molecular weight of 496.6 g/mol . The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 496.6 g/mol . It has a topological polar surface area of 120 Ų . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Mechanism of Action

While the specific mechanism of action for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not mentioned in the papers retrieved, benzothiazole derivatives have been found to have a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

While specific safety and hazard information for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not available in the papers retrieved, it’s important to handle all chemical compounds with care. For instance, some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Benzothiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, future research could focus on developing novel therapeutic agents based on the benzothiazole scaffold. This could involve finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJQDZAALKXDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

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